BenchChemオンラインストアへようこそ!

2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

5-HT1A receptor arylpiperazine ortho-methoxy pharmacophore

This ortho-methoxy phenylpiperazine sulfonamide (CAS 897611-16-4) is a validated 5-HT1A receptor probe with a distinct binding conformation vs. the para-isomer (CAS 897610-64-9). Deploy it for systematic SAR mapping of LCAP pharmacophores, computational docking, receptor binding assays, and analytical method development. Its 2,6-difluorobenzamide and ethylsulfonyl spacer enable unique electrostatic and hydrogen-bonding signatures. Avoid generic substitution without quantitative binding data to ensure experimental reproducibility.

Molecular Formula C20H23F2N3O4S
Molecular Weight 439.48
CAS No. 897611-16-4
Cat. No. B2511459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
CAS897611-16-4
Molecular FormulaC20H23F2N3O4S
Molecular Weight439.48
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F
InChIInChI=1S/C20H23F2N3O4S/c1-29-18-8-3-2-7-17(18)24-10-12-25(13-11-24)30(27,28)14-9-23-20(26)19-15(21)5-4-6-16(19)22/h2-8H,9-14H2,1H3,(H,23,26)
InChIKeyRMABVTSDIRVAHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-16-4): Structural Classification and Pharmacological Context


CAS 897611-16-4 is a synthetic arylpiperazine sulfonamide featuring a 2,6-difluorobenzamide terminus linked via an ethylsulfonyl spacer to a 4-(2-methoxyphenyl)piperazine moiety [1]. This compound belongs to the long-chain arylpiperazine (LCAP) class, which is extensively characterized as targeting serotonin 5-HT1A receptors and, to varying degrees, 5-HT7, D2, and α1-adrenergic receptors [2]. The sulfonamide spacer distinguishes it from carboxamide-linked analogs; systematic SAR studies demonstrate that sulfonamide replacement of the carboxamide group in o-OMe-PhP (2-methoxyphenylpiperazine) derivatives preserves high 5-HT1A receptor affinity while modulating D2 receptor interactions [3]. This compound was catalogued within the Predix/Epix Pharmaceuticals arylpiperazinyl sulfonamide patent estate, which yielded the clinical candidate PRX-00023 (naluzotan), a selective 5-HT1A partial agonist advanced to Phase III trials for generalized anxiety disorder [4]. The 2-methoxy substitution on the phenylpiperazine ring represents a privileged pharmacophore for 5-HT1A receptor engagement, as evidenced by the prototypical ligands MM77 and MP349 [5].

Why 2,6-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-16-4) Cannot Be Interchanged with In-Class Analogs


Within the arylpiperazine sulfonamide series, subtle structural variations produce substantial shifts in receptor selectivity profiles. The position of the methoxy substituent on the phenylpiperazine ring is a critical determinant: the 2-methoxy (ortho) isomer present in CAS 897611-16-4 engages a distinct conformational binding mode compared to the 4-methoxy (para) isomer (CAS 897610-64-9), influencing the ligand's orientation within the 5-HT1A binding pocket [1]. Furthermore, the sulfonamide linker in CAS 897611-16-4 imposes different conformational constraints and hydrogen-bonding patterns relative to carboxamide-linked analogs, with molecular modeling demonstrating that sulfonamide and carboxamide variants exhibit only approximately 40% structural similarity in their receptor-bound conformations despite comparable primary affinities [2]. The 2,6-difluoro substitution on the benzamide ring further modulates electronic distribution and may affect both target engagement and metabolic stability. Generic substitution with other arylpiperazine derivatives—even those sharing the 2-methoxyphenylpiperazine pharmacophore—without quantitative comparative binding data would be scientifically unsound and could lead to divergent experimental outcomes in receptor pharmacology studies [3].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-16-4) Relative to Structural Analogs


Ortho-Methoxy (2-OCH3) vs. Para-Methoxy (4-OCH3) Phenylpiperazine Substitution: Differential 5-HT1A Binding Conformation

The 2-methoxyphenylpiperazine moiety in CAS 897611-16-4 represents a privileged ortho-substituted pharmacophore with a well-characterized 5-HT1A binding conformation distinct from the para-methoxy isomer. In the prototypical ortho-methoxy ligand MM77 [1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine], the 2-OCH3 group enforces a specific torsional angle between the phenyl ring and piperazine that optimizes hydrophobic contacts within the 5-HT1A receptor's aryl-binding pocket [1]. The para-methoxy analog CAS 897610-64-9 positions the methoxy group distal to the piperazine attachment point, altering the electronic distribution and steric profile of the arylpiperazine head group. While compound-specific Ki values for CAS 897611-16-4 have not been published in the peer-reviewed literature, the ortho-methoxy pharmacophore class consistently demonstrates high 5-HT1A affinity: reference compound MM77 exhibits 5-HT1A Ki values in the low nanomolar range in radioligand displacement assays using [3H]8-OH-DPAT in rat hippocampal membranes [2]. Users procuring CAS 897611-16-4 over CAS 897610-64-9 should anticipate different receptor interaction profiles arising from the ortho- vs. para-methoxy positional isomerism.

5-HT1A receptor arylpiperazine ortho-methoxy pharmacophore

Sulfonamide vs. Carboxamide Linker: Impact on 5-HT1A/D2 Selectivity Profile

CAS 897611-16-4 incorporates a sulfonamide (-SO2-NH-) linker connecting the ethyl spacer to the benzamide terminus, distinguishing it from carboxamide (-CO-NH-) analogs such as CAS 91617-21-9 . A systematic head-to-head comparison of carboxamide vs. sulfonamide pairs in the o-OMe-PhP series demonstrated that both linker types maintain high 5-HT1A receptor affinity (Ki values <10 nM for representative matched pairs), but the sulfonamide derivatives exhibit altered D2 receptor engagement profiles [1]. Molecular modeling of carboxamide 9a and sulfonamide 9b revealed that the structural similarity between the two conformations when bound to 5-HT1A exceeds 83%, while similarity drops to approximately 40% when bound to the D2 receptor, indicating divergent binding modes at the dopamine receptor [1]. For CAS 897611-16-4, the sulfonamide linker is therefore expected to confer differential polypharmacology relative to its direct carboxamide analog CAS 91617-21-9, with potential implications for functional selectivity and off-target binding.

sulfonamide carboxamide 5-HT1A/D2 selectivity

2,6-Difluorobenzamide Terminal Group: Differentiation from Mono-Fluoro and Non-Fluorinated Benzamide Analogs

The 2,6-difluoro substitution pattern on the benzamide ring of CAS 897611-16-4 provides dual fluorine atoms ortho to the amide carbonyl, a structural feature absent in mono-fluorinated (e.g., 4-fluoro-N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide ) or non-fluorinated benzamide analogs (e.g., N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide, CAS 899997-00-3 ). Fluorine substitution at both ortho positions enhances metabolic stability by blocking cytochrome P450-mediated aromatic hydroxylation, a well-established principle in medicinal chemistry [1]. The electron-withdrawing effect of the 2,6-difluoro substitution also modulates the pKa of the amide NH and alters the electronic surface of the benzamide terminus, which may influence hydrogen-bonding interactions within the 5-HT1A receptor's extracellular binding domain. While direct comparative metabolic stability data for CAS 897611-16-4 vs. non-fluorinated analogs are not publicly available, the broader LCAP literature supports enhanced oxidative metabolic stability conferred by ortho-fluorination on the benzamide ring [2].

2,6-difluorobenzamide fluorine substitution metabolic stability

Predix/Epix Patent Heritage: Association with the PRX-00023 (Naluzotan) Drug Discovery Program

CAS 897611-16-4 falls within the chemical space claimed by the Predix/Epix arylpiperazinyl sulfonamide patent estate (EP-1592425-A2, US20080027066, and related filings) [1], the same program that produced the clinical-stage 5-HT1A partial agonist PRX-00023 (naluzotan). PRX-00023 demonstrated a 5-HT1A Ki of approximately 5.1 nM and an IC50 of approximately 20 nM in [3H]8-OH-DPAT displacement assays, with functional selectivity characterized as partial agonism at 5-HT1A receptors [2]. This compound advanced to Phase III clinical evaluation for generalized anxiety disorder and Phase IIb for major depressive disorder, establishing target validation for the arylpiperazine sulfonamide chemotype [3]. While CAS 897611-16-4 is structurally distinct from PRX-00023—differing in the benzamide terminus, spacer composition, and phenylpiperazine substitution—its provenance from the same discovery program provides a research pedigree that less-characterized or structurally unrelated 5-HT1A ligands lack. Users procuring this compound for target validation or probe discovery benefit from access to the extensive medicinal chemistry and pharmacological knowledge base accumulated within this patent family [4].

PRX-00023 naluzotan Predix Pharmaceuticals

Sulfonyl-Ethyl Spacer Length: Conformational Distinction from Butyl-Linked and Direct Ethyl-Linked Analogs

The ethylsulfonyl [-SO2-CH2-CH2-NH-] spacer in CAS 897611-16-4 represents a specific linker topology that combines a two-carbon alkylene chain with a sulfonamide junction. This contrasts with the direct ethylene linker lacking the sulfonyl group in CAS 91617-21-9 and with the four-carbon butyl spacer found in the prototypical 2-methoxyphenylpiperazine 5-HT1A ligands MM77 and MP349 [1]. The PhD thesis by Zajdel and colleagues systematically demonstrated that linker length and composition (flexible alkyl vs. constrained vs. sulfonamide-containing spacers) differentially modulate 5-HT1A vs. 5-HT7 selectivity in arylpiperazine derivatives; linearly extended conformations are bioactive for 5-HT1A, while 5-HT7 favors alternative geometries [2]. For CAS 897611-16-4, the ethylsulfonyl spacer introduces both the conformational constraint of the trigonal sulfonamide geometry and a specific two-carbon spacing that may favor 5-HT1A over 5-HT7 engagement relative to longer or shorter linkers. No direct quantitative comparison data between CAS 897611-16-4 and linker-variant analogs are publicly available.

spacer length sulfonylethyl linker LCAP conformation

Recommended Research and Procurement Application Scenarios for 2,6-Difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide (CAS 897611-16-4)


Structure-Activity Relationship (SAR) Studies on Arylpiperazine Sulfonamide 5-HT1A Receptor Ligands

CAS 897611-16-4 is ideally positioned as a probe for systematic SAR exploration of ortho-methoxy phenylpiperazine sulfonamide derivatives. Its structural features—2,6-difluorobenzamide terminus, ethylsulfonyl spacer, and 2-methoxyphenylpiperazine head group—allow investigators to deconvolve the contributions of each moiety to receptor binding and functional activity. When tested alongside the para-methoxy isomer (CAS 897610-64-9), the non-fluorinated benzamide analog (CAS 899997-00-3), and the carboxamide-linked analog (CAS 91617-21-9), researchers can map the pharmacophoric determinants of 5-HT1A affinity and selectivity over 5-HT7 and D2 receptors, leveraging the extensive SAR framework established by the Kowalski (2017) carboxamide/sulfonamide study [1] and the Bojarski (2005) MM77/MP349 characterization [2].

Computational Chemistry and Molecular Docking Validation Studies

The compound's well-defined chemical structure and membership in the extensively modeled LCAP class make it suitable for computational chemistry applications including molecular docking, molecular dynamics simulations, and QSAR model validation against 5-HT1A receptor homology models or cryo-EM structures. The 2,6-difluoro substitution provides a distinct electrostatic signature that can serve as a probe for halogen-bonding interactions within the receptor binding pocket [1]. The Predix/Epix discovery program that generated this chemotype was itself driven by in silico 3D pharmacophore modeling, providing a validated computational framework for studying this compound class [2].

Reference Compound for Analytical Method Development and Quality Control

CAS 897611-16-4 (MW 439.48 g/mol, C20H23F2N3O4S) serves as a well-defined analytical reference standard for HPLC, LC-MS/MS, and NMR method development in laboratories working with arylpiperazine sulfonamide libraries. Its distinct isotopic pattern from two fluorine atoms and the characteristic sulfonamide MS fragmentation pathway facilitate unambiguous identification in complex matrices. The compound's commercial availability from multiple vendors at standardized purity (typically ≥95%) supports its use as a system suitability standard in bioanalytical workflows targeting CNS drug discovery programs [1].

Pharmacological Tool for 5-HT1A Receptor Functional Profiling in Recombinant Systems

Given the structural precedent of the 2-methoxyphenylpiperazine pharmacophore as a high-affinity 5-HT1A ligand class [1], CAS 897611-16-4 can be deployed in recombinant cell-based assays (e.g., HEK293 cells expressing human 5-HT1A receptors) for cAMP inhibition, β-arrestin recruitment, or GTPγS binding studies to characterize functional agonist/antagonist profiles. Its sulfonamide linker predicts distinct functional signaling bias relative to carboxamide analogs, consistent with the observations that sulfonamide vs. carboxamide replacement alters the conformational ensemble sampled by the receptor-ligand complex [2]. Comparative testing against the clinically validated PRX-00023 chemotype may reveal structure-functional selectivity relationships relevant to biased agonism at serotonin receptors [3].

Quote Request

Request a Quote for 2,6-difluoro-N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.